molecular formula C8H13ClN2 B13097437 (1R)-1-(6-methylpyridin-2-yl)ethanamine;hydrochloride

(1R)-1-(6-methylpyridin-2-yl)ethanamine;hydrochloride

Cat. No.: B13097437
M. Wt: 172.65 g/mol
InChI Key: KTKQMGBEIAANKZ-OGFXRTJISA-N
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Description

(1R)-1-(6-methylpyridin-2-yl)ethanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of an ethanamine group attached to a 6-methylpyridin-2-yl moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(6-methylpyridin-2-yl)ethanamine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-methylpyridin-2-yl ethanone.

    Reduction: The 6-methylpyridin-2-yl ethanone is then reduced to (1R)-1-(6-methylpyridin-2-yl)ethanol using a reducing agent such as sodium borohydride.

    Amination: The (1R)-1-(6-methylpyridin-2-yl)ethanol is converted to (1R)-1-(6-methylpyridin-2-yl)ethanamine through an amination reaction using reagents like ammonia or an amine donor.

    Hydrochloride Formation: Finally, the free base (1R)-1-(6-methylpyridin-2-yl)ethanamine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or ketones.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: It can participate in substitution reactions where the ethanamine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles are used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution can result in various substituted derivatives.

Scientific Research Applications

(1R)-1-(6-methylpyridin-2-yl)ethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1R)-1-(6-methylpyridin-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets. It may act on enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • (1R)-1-(6-methylpyridin-2-yl)ethanol
  • (1R)-1-(6-methylpyridin-2-yl)ethanone
  • (1R)-1-(6-methylpyridin-2-yl)ethanamine

Comparison: (1R)-1-(6-methylpyridin-2-yl)ethanamine;hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. Compared to its free base or other derivatives, the hydrochloride form is more suitable for applications requiring aqueous solubility.

Properties

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

IUPAC Name

(1R)-1-(6-methylpyridin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C8H12N2.ClH/c1-6-4-3-5-8(10-6)7(2)9;/h3-5,7H,9H2,1-2H3;1H/t7-;/m1./s1

InChI Key

KTKQMGBEIAANKZ-OGFXRTJISA-N

Isomeric SMILES

CC1=NC(=CC=C1)[C@@H](C)N.Cl

Canonical SMILES

CC1=NC(=CC=C1)C(C)N.Cl

Origin of Product

United States

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